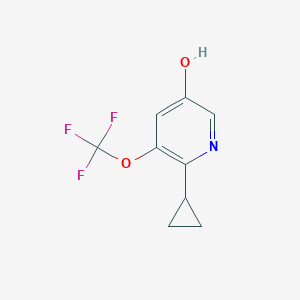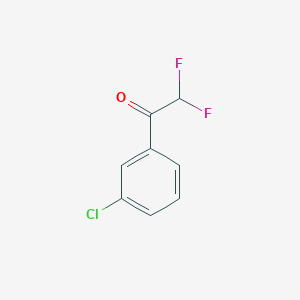
1-(3-Chlorophenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chlorobenzoyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Chlorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with various molecular targets. The compound’s reactivity is influenced by the presence of the chlorophenyl and difluoroethanone groups, which can participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
類似化合物との比較
1-(3-Chlorophenyl)-2,2-difluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2,2-difluoropropanone: Contains an additional carbon in the chain.
3-Chloromethcathinone: A related compound with a different functional group arrangement.
Uniqueness: 1-(3-Chlorophenyl)-2,2-difluoroethanone is unique due to its specific combination of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H5ClF2O |
|---|---|
分子量 |
190.57 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChIキー |
AGGWKJJKSKZVIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


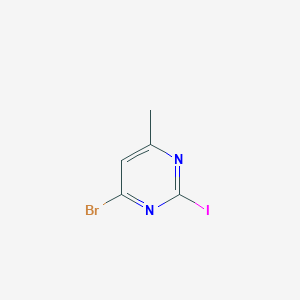
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
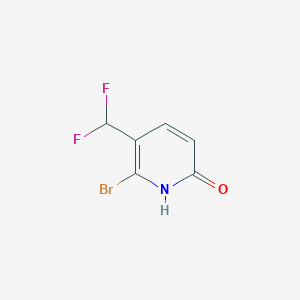
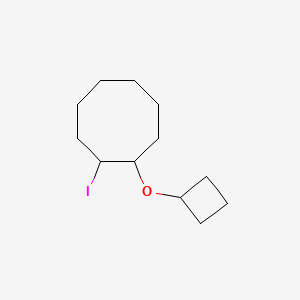
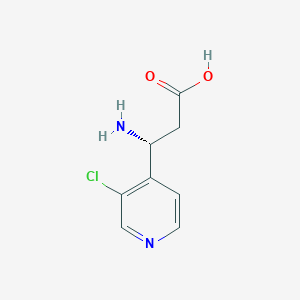
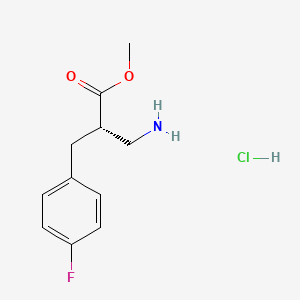
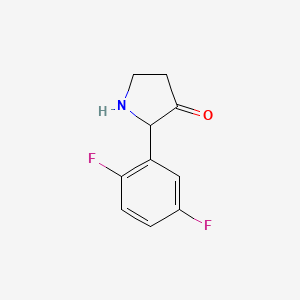
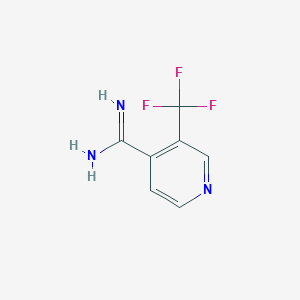
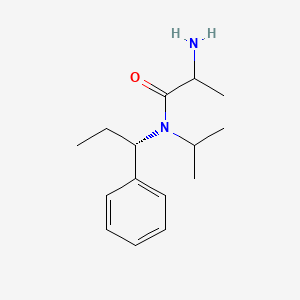
![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)

![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
